molecular formula C12H12O6 B1630906 1,2,4-Triacetoxybenzene CAS No. 613-03-6

1,2,4-Triacetoxybenzene

Cat. No.: B1630906
CAS No.: 613-03-6
M. Wt: 252.22 g/mol
InChI Key: AESFGSJWSUZRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triacetoxybenzene: is an organic compound with the molecular formula C12H12O6 . . This compound is characterized by three acetoxy groups attached to a benzene ring at the 1, 2, and 4 positions. It is a white to light yellow crystalline powder with a melting point of 98-100°C .

Safety and Hazards

1,2,4-Triacetoxybenzene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of 6,7-dihydroxychromenones , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Metabolic Pathways

The metabolic pathways involving 1,2,4-Triacetoxybenzene are not well-characterized. It is known to be involved in the synthesis of other compounds , suggesting that it interacts with certain enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,4-Triacetoxybenzene can be synthesized through the acetylation of 1,2,4-Trihydroxybenzene . The process involves the reaction of 1,2,4-Trihydroxybenzene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods:

In industrial settings, the synthesis of this compound involves the use of 4’-methyl-acetoacetanilide and p-benzoquinone . The reaction is carried out in a phosphoric acid solution with controlled stirring and temperature conditions. The product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

1,2,4-Triacetoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,2,4-Trihydroxybenzene
  • 1,2,4-Triacetoxyphenol
  • 1,2,4-Triacetoxybenzoic acid

Comparison:

1,2,4-Triacetoxybenzene is unique due to its three acetoxy groups, which make it a versatile intermediate for various chemical reactions. Compared to 1,2,4-Trihydroxybenzene, it is more reactive in acetylation reactions. Compared to 1,2,4-Triacetoxyphenol and 1,2,4-Triacetoxybenzoic acid, it has different reactivity patterns due to the position and nature of the functional groups .

Properties

IUPAC Name

(3,4-diacetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESFGSJWSUZRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873914
Record name 1,2,4-Triacetoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-03-6
Record name 1,2,4-Triacetoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Benzenetriacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 613-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzenetriol, 1,2,4-triacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Triacetoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4-triyl triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-BENZENETRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903T7H7CP1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triacetoxybenzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Triacetoxybenzene
Reactant of Route 3
Reactant of Route 3
1,2,4-Triacetoxybenzene
Reactant of Route 4
Reactant of Route 4
1,2,4-Triacetoxybenzene
Reactant of Route 5
Reactant of Route 5
1,2,4-Triacetoxybenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2,4-Triacetoxybenzene
Customer
Q & A

Q1: What is the role of 1,2,4-triacetoxybenzene in the synthesis of 6,7-dihydroxycoumarin?

A1: this compound acts as a key starting material in the synthesis of 6,7-dihydroxycoumarin. The synthesis involves reacting this compound with malic acid under optimized conditions. []

Q2: How is this compound prepared from benzoquinone?

A2: this compound is synthesized by reacting benzoquinone with acetic anhydride in the presence of an acid catalyst. This reaction, known as the Thiele-Winter acetoxylation, results in the addition of three acetoxy groups to the benzene ring. [, ]

Q3: What are the challenges and considerations in the O-benzylation of this compound to produce 1,2,4-tribenzyloxybenzene?

A3: The O-benzylation of this compound can lead to several by-products, including those arising from incomplete O-benzylation and unwanted C-benzylation. Additionally, the reaction can form dibenzyldimethylammonium chloride as a by-product from the interaction of the solvent (DMF) and benzyl chloride. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to maximize the yield of the desired 1,2,4-tribenzyloxybenzene. []

Q4: Can you describe a specific application of this compound in the synthesis of biologically relevant molecules?

A4: this compound serves as a starting point in the synthesis of echinamines A and B, two aminated hydroxynaphthazarins found in the sea urchin Scaphechinus mirabilis. The synthetic pathway involves a series of reactions, including a double Fries rearrangement, reduction, methylation, acylation, and nucleophilic substitution, ultimately leading to the target echinamines. []

Q5: Are there any spectroscopic data available for this compound?

A5: While the provided abstracts don't contain specific spectroscopic data, this compound is typically characterized using techniques like ¹H NMR and ¹³C NMR. These techniques provide information about the hydrogen and carbon environments within the molecule, confirming its structure.

Q6: How is this compound utilized in the development of potential antiplatelet drugs?

A6: While not directly used, this compound serves as a precursor in the synthesis of structurally related xanthene-3-ones. These xanthene-3-one derivatives have shown promising antiplatelet activity by antagonizing the effects of thromboxane A2. This approach highlights the utility of this compound as a building block for synthesizing molecules with potential therapeutic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.